2-Phenylethynylphenylamine CAS number and molecular weight
2-Phenylethynylphenylamine CAS number and molecular weight
Molecular Pivot for N-Heterocyclic Architecture
Executive Summary
2-(Phenylethynyl)aniline (CAS 13141-38-3) represents a critical "molecular pivot" in organic synthesis.[1] Structurally, it possesses an aniline moiety ortho-substituted with a phenylethynyl group. This specific geometry pre-organizes the molecule for intramolecular cyclization, making it an indispensable intermediate in the synthesis of 2-substituted indoles, quinolines, and isocoumarins. This guide details its physicochemical properties, a validated synthetic protocol via Sonogashira coupling, and its primary application in heterocycle formation.
Part 1: Physicochemical Identity
The following data establishes the baseline identity for 2-(Phenylethynyl)aniline. Researchers should verify incoming raw materials against these specifications.
| Property | Specification |
| Chemical Name | 2-(Phenylethynyl)aniline; 2-Phenylethynylphenylamine |
| CAS Number | 13141-38-3 |
| Molecular Formula | C₁₄H₁₁N |
| Molecular Weight | 193.25 g/mol |
| Appearance | Yellow to brown crystalline powder |
| Melting Point | 88 – 91 °C |
| Solubility | Soluble in EtOAc, DCM, DMSO, DMF; Insoluble in water |
| Stability | Air-sensitive (oxidation of alkyne/amine); Store under Argon/Nitrogen |
Part 2: Synthetic Access (Protocol)
The most robust route to 2-(Phenylethynyl)aniline is the Sonogashira cross-coupling of 2-iodoaniline with phenylacetylene. The following protocol utilizes a Pd(II)/Cu(I) catalytic system, optimized for yield and reproducibility.
Experimental Workflow
Reagents:
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2-Iodoaniline (1.0 equiv)
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Phenylacetylene (1.2 equiv)
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Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)
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Copper(I) Iodide [CuI] (1-2 mol%)
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Triethylamine (Et₃N) (Solvent/Base)
Step-by-Step Methodology:
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System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of dry Nitrogen or Argon.
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Expert Insight: Oxygen is the primary cause of homocoupling (Glaser coupling) of the alkyne. Rigorous degassing is non-negotiable.
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Reagent Loading: Charge the flask with 2-iodoaniline (e.g., 5.0 mmol), PdCl₂(PPh₃)₂ (0.1 mmol), and CuI (0.05 mmol).
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Solvent Addition: Add anhydrous Triethylamine (20 mL) via syringe.
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Note: Et₃N acts as both solvent and acid scavenger (sequestering HI).
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Degassing: Sparge the mixture with Argon for 10–15 minutes.
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Initiation: Add Phenylacetylene (6.0 mmol) dropwise via syringe.
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Reaction: Stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:1).
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Endpoint: Disappearance of 2-iodoaniline.
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Workup: Dilute with Diethyl Ether (50 mL). Filter through a pad of Celite to remove palladium black and ammonium salts. Wash the filtrate with Brine (2x).
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Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Synthesis Visualization
Figure 1: Optimized Sonogashira coupling workflow for the synthesis of 2-(Phenylethynyl)aniline.
Part 3: Reactivity & Applications (Indole Synthesis)[1][3][4]
The defining characteristic of 2-(Phenylethynyl)aniline is its ability to undergo 5-endo-dig cyclization to form 2-phenylindole. This transformation is driven by the activation of the internal alkyne by a Lewis acid or transition metal, prompting nucleophilic attack by the adjacent amine.
Mechanism: Metal-Catalyzed Cyclization
While thermal cyclization is possible, it requires harsh conditions. Modern protocols employ catalysts such as AuCl₃, PdCl₂, or simple Lewis acids like ZnBr₂.
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Activation: The metal catalyst (
-acid) coordinates to the alkyne triple bond, increasing its electrophilicity. -
Nucleophilic Attack: The amine lone pair attacks the activated alkyne (5-endo-dig), forming a zwitterionic intermediate.
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Proton Transfer/Aromatization: Rapid proton transfer and isomerization restore aromaticity, yielding the indole core.
Divergent Pathways Visualization
Figure 2: Divergent synthetic pathways accessible from the 2-(Phenylethynyl)aniline scaffold.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures should be observed.
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.55–7.50 (m, 2H): Ortho-protons on the phenylethynyl ring.
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δ 7.38–7.30 (m, 4H): Overlapping aromatic signals (meta/para of phenylethynyl + aniline ring).
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δ 7.15 (td, 1H): Aromatic proton on the aniline ring.
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δ 6.75–6.70 (m, 2H): Protons ortho and para to the amine (shielded by electron donation).
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δ 4.20 (br s, 2H): NH₂ protons. This broad singlet is diagnostic; D₂O exchange will eliminate this peak.
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IR Spectroscopy (ATR):
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3450, 3360 cm⁻¹: Primary amine N-H stretching (doublet).
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2210 cm⁻¹: Internal Alkyne C≡C stretch (often weak due to pseudo-symmetry).
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Part 5: Safety & Handling
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Hazards: Classified as a Skin Irritant (H315) and Eye Irritant (H319).[2]
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Storage: The compound is prone to oxidation. Store in amber vials under an inert atmosphere (Argon) at 2–8°C.
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Handling: Use standard PPE (Gloves, Goggles). Perform all synthesis and transfer operations in a fume hood to avoid inhalation of amine vapors or phosphine byproducts from catalysis.
References
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Sonogashira Coupling Foundation: Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link
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Indole Synthesis (Au-Catalyzed): Arcadi, A., Bianchi, G., & Marinelli, F. (2004). Gold(III)-catalyzed synthesis of 2-substituted indoles from 2-alkynylanilines. Synthesis, 2004(04), 610-618. Link
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Indole Synthesis (Zn-Mediated): Patil, N. T., & Yamamoto, Y. (2008). Coinage metal-catalyzed hydroamination of alkynes and allenes. Chemical Reviews, 108(8), 3395-3442. Link
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General Reactivity: Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions.[3] Chemical Reviews, 105(7), 2873-2920. Link
Sources
- 1. CAS 13141-38-3: Benzenamine, 2-(phenylethynyl)- [cymitquimica.com]
- 2. 2-(Phenylethynyl)aniline | 13141-38-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
